Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C16H20N2O4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 8-methoxyquinoline-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminooxazole-4-carboxylate
- Ethyl 4-(dimethylamino)benzoate
- Indole derivatives
Uniqueness
Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a hydroxypropylamino group and a methoxy group on the quinoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-(2-hydroxypropylamino)-8-methoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(20)12-9-18-15-11(6-5-7-13(15)21-3)14(12)17-8-10(2)19/h5-7,9-10,19H,4,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFDDPLOPCDGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC(C)O)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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